molecular formula C17H20Cl2N6S B610342 PU-WS13

PU-WS13

Katalognummer: B610342
Molekulargewicht: 411.4 g/mol
InChI-Schlüssel: JYSLFQTWNRYWJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PU-WS13 (8-((3,5-dichlorophenyl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine) is a purine-scaffold inhibitor selectively targeting GRP94 (glucose-regulated protein 94), an endoplasmic reticulum (ER)-resident isoform of the HSP90 family . GRP94 plays a critical role in folding secreted and membrane proteins, including oncogenic clients like HER2, EGFR, and integrins, making it a therapeutic target in cancers such as triple-negative breast cancer (TNBC) .

Vorbereitungsmethoden

Chemical Identity and Physicochemical Properties

PU-WS13 (CAS No. 1454619-14-7) is a small-molecule compound with the formal name 6-amino-8-[(3,5-dichlorophenyl)thio]-N-(1-methylethyl)-9H-purine-9-propanamine . Its molecular formula is C₁₇H₂₀Cl₂N₆S , yielding a molecular weight of 411.4 g/mol . The purine core structure is substituted with a 3,5-dichlorophenylthio group and an isopropylamine side chain, critical for its selective binding to GRP94’s ATP-binding pocket .

Solubility and Stability

This compound exhibits high solubility in organic solvents such as dimethyl sulfoxide (DMSO) , ethanol , and dimethylformamide (DMF) , with reported solubilities of 30 mg/mL , 25 mg/mL , and 30 mg/mL , respectively . However, it is sparingly soluble in aqueous buffers, necessitating the use of organic carriers for in vitro and in vivo applications. Stability assessments recommend storage at -20°C in inert conditions to prevent oxidation or hydrolysis, though some protocols advocate -80°C for long-term preservation .

Table 1: Physicochemical Profile of this compound

PropertyValueSource
Molecular FormulaC₁₇H₂₀Cl₂N₆S
Molecular Weight411.4 g/mol
Solubility in DMSO30 mg/mL
Solubility in Ethanol25 mg/mL
Recommended Storage-20°C (long-term), -80°C (use)

Synthesis and Purification

While detailed synthetic routes for this compound are proprietary, its structure suggests a multi-step synthesis involving:

  • Purine core functionalization with a 3,5-dichlorophenylthio group at the 8-position.

  • Side-chain introduction via nucleophilic substitution to attach the isopropylamine moiety.

  • Final purification using column chromatography or recrystallization to achieve ≥98% purity .

Key Synthetic Challenges

  • Regioselectivity : Ensuring substitution at the 8-position of the purine scaffold requires controlled reaction conditions to avoid byproducts.

  • Stability of intermediates : Thioether linkages and amine groups may necessitate inert atmospheres (e.g., nitrogen or argon) to prevent oxidation .

ParameterProtocolSource
SolventDMSO, ethanol, or DMF
Concentration10–30 mg/mL
Storage Temperature-80°C (long-term), -20°C (short-term)
Inert Gas PurgingRequired for DMSO stocks to prevent oxidation

In Vivo Formulation

For preclinical studies, this compound is administered intraperitoneally at 15 mg/kg in vehicle solutions containing 5% DMSO and saline . Filtration through a 0.22 µm membrane ensures sterility before injection .

Quality Control and Analytical Methods

Purity Assessment

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in bulk and biological matrices . For example, tumor homogenates from 4T1 breast cancer models were analyzed using a Agilent 6460 LC-MS/MS system , achieving a detection limit of 1 ng/mL .

Stability Testing

Accelerated stability studies under varying temperatures (-80°C to 25°C) confirmed ≥2-year stability at -20°C, with degradation products (e.g., oxidized thioether) remaining below 2% .

Case Study: Application in Triple-Negative Breast Cancer Research

In a murine 4T1 tumor model, this compound was prepared as follows :

  • Stock solution : 50 mM in DMSO.

  • Working solution : Diluted in PBS to 15 mg/kg.

  • Administration : Daily intraperitoneal injections for 11 days.
    LC-MS/MS analysis confirmed tumor concentrations of ~100 nM , sufficient for GRP94 inhibition without inducing apoptosis (IC₅₀ = 12.63 µM in vitro) .

Analyse Chemischer Reaktionen

Types of Reactions

Compound 18c undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of compound 18c with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Mechanism of Action:
PU-WS13 inhibits GRP94, leading to a decrease in M2-like macrophages within the tumor microenvironment (TME). This reduction is significant because M2 macrophages promote tumor growth and suppress anti-tumor immunity. The compound's ability to modulate macrophage polarization has been shown to enhance the presence of CD8+ T cells, which are critical for effective anti-tumor responses .

Case Study: Triple-Negative Breast Cancer
In a study involving murine models of triple-negative breast cancer (TNBC), treatment with this compound resulted in a marked decrease in CD206-expressing M2 macrophages and an increase in CD8+ T cells within the tumors. The dosage employed was 15 mg/kg, administered daily, which demonstrated a significant impact on tumor growth and collagen content, indicating enhanced anti-tumor activity .

Parameter Control Group This compound Treated Group
CD206+ Cells (% of total)2.16 ± 0.440.82 ± 0.31
CD8+ Cells (% of total)0.37 ± 0.201.95 ± 0.76
Tumor Growth RateHigherSignificantly Lower

Immunomodulation

This compound has been shown to decrease the levels of immunosuppressive molecules such as TGF-β within the TME. By inhibiting GRP94, this compound disrupts the chaperoning of glycoproteins that promote immunosuppression, thereby enhancing the immune system's ability to target tumors .

Pharmacological Studies:
In pharmacological studies using SPECT/CT imaging with 99mTc-Tilmanocept, it was observed that this compound treatment led to reduced tumor uptake of this imaging agent compared to controls, suggesting altered tumor physiology conducive to enhanced immune activity .

Potential in Other Diseases

Beyond oncology, this compound's mechanism may have implications in other diseases characterized by protein misfolding or dysfunction associated with GRP94. For instance, its effects on cellular stress responses could be beneficial in conditions like neurodegenerative diseases or metabolic disorders where protein homeostasis is disrupted .

Wirkmechanismus

Verbindung 18c übt seine Wirkung aus, indem es selektiv an HSP90B1 bindet, ein molekulares Chaperon, das an der Regulation der Proteinfaltung und -stabilität beteiligt ist. Durch die Hemmung von HSP90B1 stört Verbindung 18c die Funktion mehrerer Clientproteine, die für das Überleben und die Proliferation von Krebszellen unerlässlich sind. Dies führt zum Abbau dieser Proteine und induziert letztendlich Apoptose in Krebszellen .

Vergleich Mit ähnlichen Verbindungen

Mechanism of Action:

PU-WS13 binds to the closed conformation of GRP94, stabilizing its interaction with client proteins and disrupting chaperone function . This binding induces structural reconfiguration of GRP94, particularly in glycosylated states, promoting an open conformation of the protein "lid" that prevents catalytic activity and entry into the chaperone cycle . In TNBC models, this compound reduces tumor growth, collagen deposition, and M2-like macrophage infiltration while increasing CD8+ T-cell recruitment, suggesting dual antitumor and immunomodulatory effects .

Pharmacokinetics and Development:

This compound has demonstrated nanomolar-range efficacy in preclinical studies, with an EC50 of 220 nM against GRP94 . However, its tumor concentrations vary with dosing regimens: Yan et al. reported micromolar concentrations inducing complete tumor remission, while longer-term, lower-dose regimens (0.3 mg/day) achieved nanomolar levels linked to immune modulation rather than direct apoptosis . This compound remains in preclinical development, unlike its analog PU-H71, which has shown durable antitumor effects in TNBC xenografts .

Structural and Functional Comparison

Table 1: Key Features of this compound and Analogs

Compound Target EC50/IC50 Key Structural Features Functional Outcomes
This compound GRP94 220 nM Purine scaffold with dichlorophenylthio group Reduces M2 macrophages, increases CD8+ T-cells
PU-WS12 GRP94 Lower activity Similar scaffold; lacks isopropylamino group Transient ligand contacts; less stable binding
PU-H71 HSP90 isoforms 50–100 nM Purine analog with modified side chain Complete tumor regression in TNBC
Onalespib Cytosolic HSP90 5–10 nM Resorcinol-based inhibitor Selective cytotoxicity in drug-resistant cancers

Key Insights:

  • PU-WS12 : Shares structural similarity with this compound but exhibits lower binding stability. In glycosylated GRP94, PU-WS12 induces partial lid unfolding and transient contacts, leading to shorter residence times compared to this compound .
  • PU-H71 : A broader HSP90 inhibitor with higher potency, achieving micromolar tumor concentrations and complete responses in TNBC models. Unlike this compound, it lacks GRP94 specificity .
  • Its efficacy in drug-resistant cancers highlights isoform-specific therapeutic niches .

Mechanistic and Kinetic Differences

GRP94 Binding Dynamics:

  • This compound : Prolongs open-lid conformation in glycosylated GRP94 (N62/N217 sites), enhancing ligand retention and disrupting client protein folding (e.g., HER2, EGFR) .
  • PU-WS12 : Fails to stabilize open states in fully glycosylated GRP94, resulting in faster dissociation and reduced efficacy .

Immune Modulation:

This compound uniquely reduces M2-like macrophages by downregulating CD206 and membrane-bound iC3b, a tolerogenic complement fragment . This contrasts with PU-H71 and onalespib, which primarily target tumor cell apoptosis .

Preclinical Efficacy Data

Table 2: In Vivo Outcomes in TNBC Models

Compound Tumor Volume Reduction Collagen Content CD8+ T-cell Infiltration M2 Macrophage Reduction
This compound 50% (p < 0.0001) 40% (p = 0.0159) 2.5-fold increase (p = 0.03) 60% (p = 0.0011)
PU-H71 Complete remission Not reported Not reported Not reported
Onalespib 70% (drug-resistant models) Not applicable Not applicable Not applicable

Key Findings:

  • This compound’s immunomodulatory effects are dose-dependent: Low doses (0.3 mg/day) enhance CD8+ infiltration, while high doses (15 mg/kg) induce direct apoptosis .
  • PU-H71’s broader HSP90 inhibition achieves superior tumor regression but lacks immune-specific data .

Biologische Aktivität

PU-WS13 is a selective inhibitor of the Grp94 heat shock protein, which is part of the Hsp90 family. This compound has garnered attention for its potential therapeutic applications in cancer and inflammatory diseases due to its ability to modulate various biological pathways.

This compound operates by binding to the ATP-binding site of Grp94, thereby inhibiting its chaperone activity. This action prevents the formation of Grp94-IgG complexes, which are implicated in various pathological conditions, including cancer and inflammation. The inhibition of Grp94 leads to several downstream effects:

  • Inhibition of Tumor Growth : In vivo studies have demonstrated that this compound administration significantly inhibits tumor growth by reducing collagen content and increasing CD8+ T cell infiltration in the tumor microenvironment .
  • Reduction of Pro-inflammatory Factors : this compound treatment has been shown to attenuate endoplasmic reticulum (ER) stress and decrease the secretion of pro-inflammatory cytokines such as IFNγ, IL-6, and TNFα from M2 macrophages .

In Vitro Studies

In vitro experiments have revealed several critical findings regarding the biological activity of this compound:

  • Cell Viability : Treatment with this compound (50 μM) for 24 hours significantly reduced cell survival in MV4-11 cells expressing FLT3-ITD, indicating its potential as an anti-cancer agent .
  • Effects on Endothelial Cells : In human umbilical vein endothelial cells (HUVECs), this compound exhibited angiogenic-like effects by stimulating Akt and VEGF pathways, although these effects were less intense than those induced by Grp94 complexes .

In Vivo Studies

The biological activity of this compound has also been evaluated in various animal models:

  • Tumor Models : In wild-type mice treated with this compound (15 mg/kg), there was a notable reduction in tumor growth and an increase in immune cell infiltration into the tumor .
  • Influenza and Bacterial Co-infection : Mice co-infected with influenza A virus and Streptococcus pneumoniae showed improved lung pathology and reduced bacterial colonization after treatment with this compound (20 mg/kg) .

Summary of Biological Activity

The following table summarizes key findings related to the biological activity of this compound:

Study Type Cell Type/Model Concentration Effect Observed
In VitroM2 Macrophages25 μMDecreased secretion of IFNγ, IL-6, TNFα
In VitroMV4-11 Cells50 μMReduced cell survival
In VivoWild-Type Mice15 mg/kgInhibited tumor growth, increased CD8+ T cells
In VivoMice with Influenza20 mg/kgReduced bacterial colonization, improved lung pathology

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Treatment : A study indicated that this compound could induce apoptosis in HER2-overexpressing breast cancer cells, demonstrating its efficacy in targeting specific cancer types .
  • Inflammatory Diseases : Research has shown that this compound can modulate inflammation in conditions associated with obesity by affecting macrophage polarization and reducing inflammatory cytokine levels .

Eigenschaften

IUPAC Name

8-(3,5-dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N6S/c1-10(2)21-4-3-5-25-16-14(15(20)22-9-23-16)24-17(25)26-13-7-11(18)6-12(19)8-13/h6-10,21H,3-5H2,1-2H3,(H2,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSLFQTWNRYWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=CC(=CC(=C3)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.